REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][OH:12])[N:6]=1)=[O:4].O>ClCCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[O:12])[N:6]=1)=[O:4] |f:3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
165 mmol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed continuously
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration on celite
|
Type
|
CUSTOM
|
Details
|
the dichloromethane is evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |